molecular formula C11H14O3 B3217997 Ethyl 2-(4-(hydroxymethyl)phenyl)acetate CAS No. 118618-41-0

Ethyl 2-(4-(hydroxymethyl)phenyl)acetate

Cat. No. B3217997
M. Wt: 194.23 g/mol
InChI Key: KNJZNONZIGWFRD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(hydroxymethyl)phenyl)acetate is a chemical compound with the molecular formula C10H12O3 . It belongs to the ester class of compounds, characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to an alkyl or aryl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . Another method involves the reaction of the hydroxyl group of ethanol on the carbonyl carbon of phenylacetic acid, resulting in the formation of Ethyl Phenyl Acetate and water .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-(hydroxymethyl)phenyl)acetate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Esters, such as Ethyl 2-(4-(hydroxymethyl)phenyl)acetate, can undergo a variety of reactions. For example, they can undergo hydrolysis in the presence of a dilute acid (such as hydrochloric acid or sulfuric acid) acting as the catalyst . This reaction is reversible, producing a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Ethyl 2-(4-(hydroxymethyl)phenyl)acetate has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.

Future Directions

The future directions for research on Ethyl 2-(4-(hydroxymethyl)phenyl)acetate could involve exploring its potential applications in various fields, such as organic synthesis . Further studies could also focus on developing more efficient synthesis methods and understanding its reactivity and mechanism of action in more detail.

properties

IUPAC Name

ethyl 2-[4-(hydroxymethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJZNONZIGWFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(hydroxymethyl)phenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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